3-Bromo-2-ethyl-6-methoxypyridine
Overview
Description
3-Bromo-2-ethyl-6-methoxypyridine: is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the third position, an ethyl group at the second position, and a methoxy group at the sixth position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethyl-6-methoxypyridine typically involves the bromination of 2-ethyl-6-methoxypyridine. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-ethyl-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-ethyl-6-methoxypyridine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Scientific Research Applications
Chemistry: 3-Bromo-2-ethyl-6-methoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the development of drugs targeting specific biological pathways . Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials . Its unique structure allows for the creation of compounds with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethyl-6-methoxypyridine and its derivatives depends on the specific biological target they interact with. Generally, these compounds may act by binding to enzymes or receptors, thereby modulating their activity . For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
2-Bromo-6-methoxypyridine: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Bromo-2-methyl-6-methoxypyridine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
3-Bromo-2-ethylpyridine: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness: 3-Bromo-2-ethyl-6-methoxypyridine is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the bromine atom allows for further functionalization, while the ethyl and methoxy groups influence its reactivity and solubility .
Properties
IUPAC Name |
3-bromo-2-ethyl-6-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-7-6(9)4-5-8(10-7)11-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLSRJOABGHOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300437 | |
Record name | 3-Bromo-2-ethyl-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848360-86-1 | |
Record name | 3-Bromo-2-ethyl-6-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848360-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-ethyl-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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